molecular formula C9H20N2O B1335025 1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl- CAS No. 73972-41-5

1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl-

Cat. No. B1335025
CAS RN: 73972-41-5
M. Wt: 172.27 g/mol
InChI Key: QAGXIKTUAIFBTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-Propanediamine can be achieved via the catalytic amination of isopropanolamine and ammonia over Raney Ni with potassium carbonate as the additive . This process improves the selectivity of 1,2-Propanediamine, while suppressing the side generation of 2,5-dimethylpiperazine . The yield of 1,2-Propanediamine can reach 80% under optimized reaction conditions .


Molecular Structure Analysis

The molecular structure of 1,2-Propanediamine consists of a three-carbon chain with amine groups (-NH2) attached to the first and second carbons . The structure of the tetrahydrofurfuryl-2-methyl group is not specified in the search results.


Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of 1,2-Propanediamine is the amination of isopropanolamine and ammonia . This reaction is catalyzed by Raney Ni and promoted by potassium carbonate .


Physical And Chemical Properties Analysis

1,2-Propanediamine has a molecular weight of 74.1249 . It has a heat of formation (ΔfH°) of -97.8 ± 0.4 kJ/mol in the liquid state and -53.60 ± 0.46 kJ/mol in the gas state . The heat of combustion (ΔcH°) is -2511.9 ± 0.3 kJ/mol . The entropy (S°) in the liquid state is 247.27 J/mol*K .

properties

IUPAC Name

2-methyl-1-N-(oxolan-2-ylmethyl)propane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-9(2,10)7-11-6-8-4-3-5-12-8/h8,11H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGXIKTUAIFBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNCC1CCCO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70995196
Record name 2-Methyl-N~1~-[(oxolan-2-yl)methyl]propane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl-

CAS RN

73972-41-5
Record name 1,2-Propanediamine, 2-methyl-N-(tetrahydrofurfuryl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073972415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-N~1~-[(oxolan-2-yl)methyl]propane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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